Product packaging for Iristectorigenin A(Cat. No.:CAS No. 37744-62-0)

Iristectorigenin A

Cat. No.: B8059129
CAS No.: 37744-62-0
M. Wt: 330.29 g/mol
InChI Key: WRZOUWHPDDOJNR-UHFFFAOYSA-N
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Description

Contextualization of Iristectorigenin B within Isoflavonoid (B1168493) Chemistry and Biology

Iristectorigenin B belongs to the isoflavonoid class of polyphenolic compounds, which are secondary metabolites found in various plants, particularly in the family Iridaceae. researchgate.netmdpi.com Isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, distinguishing them from flavonoids where the B-ring is attached at the 2-position. This structural arrangement is crucial to their biological activities.

The chemical structure of Iristectorigenin B is 5,7,3'-trihydroxy-6,4'-dimethoxyisoflavone. Its unique arrangement of hydroxyl and methoxy (B1213986) groups on the A and B rings dictates its specific physicochemical properties and biological interactions. nih.gov Found in plants such as Iris tectorum, Iris dichotoma, and Belamcanda chinensis, Iristectorigenin B often co-occurs with other related isoflavonoids like iristectorigenin A and tectorigenin (B1682738). researchgate.netnih.gov The biosynthesis of these compounds in plants involves a complex series of enzymatic reactions, and their presence can be influenced by environmental factors such as copper stress. researchgate.net

Significance of Iristectorigenin B as a Plant-Derived Bioactive Compound

The significance of Iristectorigenin B in phytochemical research stems from its diverse and potent biological activities. Studies have highlighted its potential in several therapeutic areas, primarily focusing on its antioxidant, anti-inflammatory, and anti-cancer properties.

The anti-inflammatory effects of Iristectorigenin B are also a significant area of investigation. Research on related isoflavonoids from Iris species has demonstrated the ability to modulate inflammatory pathways. For instance, some isoflavonoids inhibit the production of inflammatory mediators by affecting signaling pathways like NF-κB. researchgate.net

Furthermore, Iristectorigenin B has shown promise in the context of metabolic diseases. It has been identified as a liver X receptor (LXR) modulator. LXRs are nuclear receptors that play a critical role in cholesterol homeostasis. Iristectorigenin B can stimulate the transcriptional activity of both LXR-α and LXR-β, which in turn increases the expression of genes involved in cholesterol transport, such as ABCA1 and ABCG1. dovepress.com This suggests a potential role in managing conditions related to cholesterol accumulation.

Overview of Current Research Trajectories and Emerging Perspectives on Iristectorigenin B

Current research is focused on further elucidating the mechanisms of action of Iristectorigenin B and exploring its full therapeutic potential. Network pharmacology, a computational approach to understand drug-target interactions, has been employed to identify potential molecular targets for Iristectorigenin B and its related compounds. nih.govnih.govmdpi.com

A study involving the oral administration of Iris tectorum extract, which contains Iristectorigenin B, identified it as a potentially bioactive candidate metabolite. nih.gov Network pharmacology analysis of the metabolites from this extract revealed potential regulatory roles in pathways associated with cancer and cardiovascular diseases. nih.gov Molecular docking studies have further suggested that Iristectorigenin B and its cohorts may interact with key enzymes such as carbonic anhydrases. researchgate.net

Emerging perspectives point towards a more detailed investigation into the structure-activity relationships of Iristectorigenin B and its analogs. Understanding how its specific structural features contribute to its biological effects could pave the way for the design of more potent and selective therapeutic agents. Future research is also likely to focus on in-depth in vivo studies to validate the promising in vitro findings and to explore the potential of Iristectorigenin B in synergistic combinations with other compounds for enhanced therapeutic outcomes. The exploration of its bioavailability and metabolic fate in humans will also be crucial for its development as a potential therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B8059129 Iristectorigenin A CAS No. 37744-62-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOUWHPDDOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235862
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37744-62-0, 86849-77-6
Record name Iristectorigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iristectorigenin B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence, Isolation, and Distribution of Iristectorigenin B

Natural Sources of Iristectorigenin B

The primary sources of Iristectorigenin B are plants belonging to the Iridaceae family, with a particular prevalence in the genus Iris. Research has consistently identified this compound in the rhizomes, which are the primary plant part utilized for chemical analysis and extraction of isoflavonoids.

The following subsections detail the specific Iris species from which Iristectorigenin B has been isolated and studied.

Iris tectorum, commonly known as the roof iris, is a well-documented source of Iristectorigenin B. wikipedia.orgwikiwand.comalchetron.com Studies focusing on the chemical constituents of this species have consistently identified Iristectorigenin B in its rhizomes. wikipedia.orgwikiwand.com The presence of this isoflavone (B191592), alongside other related compounds like iristectorin B (its glucoside), underscores the rich isoflavonoid (B1168493) profile of Iris tectorum. wikipedia.orggenome.jp

Plant PartCompound IsolatedReference
RhizomesIristectorigenin B wikipedia.orgwikiwand.comalchetron.com
RhizomesIristectorin B wikipedia.orggenome.jp

Research conducted on Iris hungarica has led to the successful isolation of Iristectorigenin B from the ethanolic extract of its rhizomes. nuph.edu.uaresearchgate.net This particular species, widespread in Ukraine, is noted as a rich source of flavonoid compounds. nuph.edu.ua The isolation of Iristectorigenin B was achieved through column chromatography of the ethyl acetate fraction of the rhizome extract. nuph.edu.ua

Plant PartExtraction MethodIsolated CompoundReference
RhizomesEthanolic extract, column chromatographyIristectorigenin B nuph.edu.uaresearchgate.net

Iris germanica, or the German iris, is another species in which the presence of Iristectorigenin B has been confirmed. wikipedia.orgwikiwand.comalchetron.com Phytochemical profiling of the rhizome extracts of Iris germanica has revealed a variety of isoflavonoids, including Iristectorigenin B. nih.gov

Plant PartCompound IdentifiedReference
RhizomesIristectorigenin B wikipedia.orgwikiwand.comalchetron.comnih.gov

While direct isolation of Iristectorigenin B from Iris dichotoma is not explicitly detailed in some studies, the presence of its glucoside, iristectorin B, has been reported in the rhizomes. nih.govresearchgate.net The presence of iristectorin B strongly implies the plant's capacity to synthesize the aglycone form, Iristectorigenin B. Furthermore, another source confirms the presence of Iristectorigenin B 7-O-glucoside in the rhizomes of this species. nih.gov

Plant PartRelated Compound IdentifiedReference
RhizomaIristectorin B (Iristectorigenin B glucoside) nih.govresearchgate.net
RhizomesIristectorigenin B 7-O-glucoside nih.gov

Further research has expanded the list of Iris species known to contain Iristectorigenin B.

Iris pallida Lam.: While some analyses of rhizome resinoids did not initially report Iristectorigenin B, more recent studies utilizing advanced analytical techniques such as HPLC-DAD and UPLC-MS/MS have successfully identified its presence in this species. scispace.comnih.govresearchgate.netresearchgate.net

Iris sibirica L.: This species is recognized as a source of various biologically active substances, including Iristectorigenin B. uran.uaingentaconnect.com Studies on Ukrainian populations of Iris sibirica have confirmed the presence of Iristectorigenin B through chromatographic analysis. scispace.com

Iris variegata L.: Phytochemical investigations of Iris variegata from Ukraine have also led to the identification of Iristectorigenin B in its rhizomes. scispace.comresearchgate.net

SpeciesPlant PartAnalytical MethodReference
Iris pallidaRhizomesHPLC-DAD, UPLC-MS/MS scispace.comresearchgate.net
Iris sibiricaNot specifiedGeneral phytochemical screening uran.uaingentaconnect.com
Iris sibiricaRhizomesHPLC-DAD, UPLC-MS/MS scispace.com
Iris variegataRhizomesHPLC-DAD, UPLC-MS/MS scispace.comresearchgate.net

Identification in Other Plant Genera

Belamcanda chinensis, commonly known as blackberry lily, is a well-documented source of Iristectorigenin B. The rhizome of this plant, in particular, is rich in various isoflavonoids. Research has consistently identified Iristectorigenin B as one of the key bioactive constituents of B. chinensis. researchgate.netnih.gov Studies focusing on the chemical composition of the dried rhizome have highlighted its presence alongside other related isoflavonoids such as tectoridin, tectorigenin (B1682738), irigenin, and iristectorigenin A. researchgate.net The co-occurrence of these compounds suggests a common biosynthetic pathway within the plant. The isolation of Iristectorigenin B from B. chinensis has been instrumental in exploring its potential as a liver X receptor (LXR) modulator. nih.gov

Isoflavonoids Identified in Belamcanda chinensis
Compound NameReference
Tectoridin researchgate.net
Tectorigenin researchgate.net
Irigenin researchgate.net
This compound researchgate.netnih.gov
Iristectorigenin B researchgate.net
6-hydroxygenistein researchgate.net

While saffron spice is derived from the stigmas of Crocus sativus, the leaves of the plant have emerged as a novel source of various bioactive compounds. Recent phytochemical analyses have led to the first-time identification of Iristectorigenin B in the leaves of C. sativus. nih.govresearchgate.net A 2021 study utilizing High-Performance Liquid Chromatography (HPLC) confirmed the presence of Iristectorigenin B along with other isoflavonoids like tectoridin, nigricin, and irigenin in both aqueous and ethanolic extracts of saffron leaves. nih.govresearchgate.net The concentration of Iristectorigenin B was found to be slightly higher in the aqueous extract compared to the ethanolic extract. nih.gov This discovery highlights the potential of utilizing saffron by-products, such as leaves, as a source for this valuable isoflavonoid. nih.gov

Isoflavonoids Newly Identified in Crocus sativus Leaf Extracts
Compound NameReference
Tectoridin nih.govresearchgate.net
Iristectorigenin B nih.govresearchgate.net
Nigricin nih.govresearchgate.net
Irigenin nih.govresearchgate.net

Methodologies for Extraction and Isolation of Iristectorigenin B

The extraction and isolation of Iristectorigenin B from plant matrices involve a series of sophisticated chemical techniques designed to separate and purify the compound from a complex mixture of other phytochemicals.

Chromatography is the cornerstone for the isolation and purification of Iristectorigenin B. Various chromatographic methods are employed, often in combination, to achieve high purity.

High-Performance Liquid Chromatography (HPLC): This is a primary analytical and preparative technique for the separation and quantification of Iristectorigenin B. nih.govresearchgate.net Reversed-phase (RP) columns, such as RP-18, are commonly used. researchgate.net Isocratic or gradient elution systems with mobile phases typically consisting of methanol (B129727), acetonitrile (B52724), and water (often with acid modifiers like phosphoric acid) are employed to separate Iristectorigenin B from structurally similar isoflavonoids. researchgate.netnih.gov For instance, HPLC analysis of Crocus sativus leaf extracts successfully separated Iristectorigenin B from 15 other compounds. researchgate.net Due to the high similarity in chemical structures between Iristectorigenin B, this compound, and irigenin, conventional HPLC methods can be challenging. The use of mobile phase additives like methyl-β-cyclodextrin has been shown to improve the resolution of these compounds. nih.gov

Column Chromatography: This technique is frequently used for the initial fractionation of crude plant extracts. Adsorbents like silica (B1680970) gel or macroporous resins are utilized to separate compounds based on their polarity. researchgate.net

Once a compound is isolated, its chemical structure must be unequivocally determined. This is accomplished using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are powerful tools for elucidating the detailed molecular structure of Iristectorigenin B. These methods provide information about the number and types of protons and carbons in the molecule and their connectivity, which is essential for confirming the isoflavonoid skeleton and the specific substitution patterns of hydroxyl and methoxy (B1213986) groups.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the isolated compound. Techniques like Electrospray Ionization (ESI-MS) coupled with HPLC (HPLC-MS) are particularly useful for identifying compounds in complex mixtures and confirming their molecular formula. researchgate.net

These advanced analytical methods are indispensable for the accurate identification and structural elucidation of Iristectorigenin B from its natural sources. researchgate.netnih.gov

Biosynthesis and Metabolic Pathways of Iristectorigenin B

Enzymatic Pathways in Plant Biosynthesis of Iristectorigenin B

The biosynthesis of Iristectorigenin B is an extension of the general phenylpropanoid pathway, which produces a wide array of secondary metabolites in plants.

The journey to creating isoflavonoids begins with the amino acid L-phenylalanine. nih.gov This precursor undergoes a series of enzymatic transformations to form a key intermediate, p-coumaroyl-CoA, which serves as a central hub for the biosynthesis of various flavonoids and isoflavonoids. nih.govwikipedia.org

The initial steps are catalyzed by a sequence of well-characterized enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the pathway by converting L-phenylalanine into cinnamic acid. wikipedia.orgresearchgate.net

Cinnamate 4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid. researchgate.net

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it with Coenzyme A, producing p-coumaroyl-CoA. nih.govresearchgate.net

From p-coumaroyl-CoA, the pathway proceeds to the formation of a chalcone (B49325) scaffold, which is then isomerized to a flavanone (B1672756) intermediate, typically naringenin (B18129). nih.gov This part of the pathway involves two critical enzymes:

Chalcone synthase (CHS): This enzyme catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. researchgate.netijcmas.com

Chalcone isomerase (CHI): This enzyme facilitates the stereospecific cyclization of the chalcone into the flavanone naringenin. researchgate.netijcmas.com

Compound/EnzymeRole in PathwayReference
L-phenylalanineInitial precursor for the phenylpropanoid pathway. nih.govwikipedia.org
Cinnamic acidIntermediate formed from phenylalanine. wikipedia.org
p-Coumaroyl-CoAKey activated intermediate that serves as a hub for flavonoid synthesis. nih.gov
NaringeninA flavanone intermediate that is a direct precursor for the isoflavonoid (B1168493) branch. nih.gov
Phenylalanine ammonia-lyase (PAL)Enzyme catalyzing the first committed step of the pathway. wikipedia.orgresearchgate.net
Chalcone synthase (CHS)Key enzyme in the formation of the chalcone backbone. researchgate.netijcmas.com
Chalcone isomerase (CHI)Enzyme responsible for the cyclization of chalcones to flavanones. researchgate.netijcmas.com

The commitment to isoflavonoid synthesis occurs when a flavanone intermediate is acted upon by isoflavone (B191592) synthase. ijcmas.com

Isoflavone synthase (IFS): This is the pivotal enzyme that distinguishes the isoflavonoid pathway from other flavonoid pathways. nih.govijcmas.com It is a cytochrome P450-dependent monooxygenase that catalyzes the rearrangement of the B-ring from position 2 to position 3 of the heterocyclic C-ring, converting a flavanone (like naringenin) into a 2-hydroxyisoflavanone (B8725905). nih.gov Subsequent dehydration, often catalyzed by a 2-hydroxyisoflavanone dehydratase (HID), yields the basic isoflavone skeleton. nih.gov

The specific structure of Iristectorigenin B (5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone) indicates that after the formation of an initial isoflavone core, several additional modification steps must occur. These are believed to be carried out by specific enzymes, although the exact sequences and enzymes for Iristectorigenin B are not fully elucidated:

Hydroxylases: These enzymes, likely also from the cytochrome P450 family, are responsible for adding hydroxyl (-OH) groups at specific positions on the isoflavone backbone.

O-methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from a donor molecule like S-adenosylmethionine (SAM) to a hydroxyl group, forming the methoxy (B1213986) (-OCH₃) groups present on Iristectorigenin B. uomus.edu.iq

The entire biosynthetic process is tightly controlled by regulatory elements, primarily transcription factors. Myeloblastosis (MYB) transcription factors, in particular, are known to be crucial regulators of genes encoding key enzymes like CHS, CHI, and IFS in the flavonoid and isoflavonoid pathways. nih.govnih.gov

In Vivo Metabolism of Iristectorigenin B and Related Isoflavonoids in Biological Systems

When ingested, isoflavonoids like Iristectorigenin B undergo extensive metabolic processing, primarily in the liver and intestines. figshare.comnih.gov This biotransformation alters their structure to facilitate excretion. nih.gov

Research on the metabolism of extracts from Iris tectorum, a known source of Iristectorigenin B, provides significant insight into its in vivo fate. figshare.comwikipedia.org In a study involving the oral administration of Iris tectorum extract to Wistar rats, a total of 51 metabolites were identified in samples of bile, urine, and feces. figshare.comtandfonline.com

The parent compounds from the extract, including tectoridin, tectorigenin (B1682738), irigenin, and iristectorigenin A, were extensively metabolized. Iristectorigenin B was identified as one of the potentially bioactive candidate metabolites found in the biological samples, indicating it is present and absorbed in its parent form before undergoing further transformation. figshare.comresearchgate.net

The metabolism of isoflavonoids from Iris tectorum primarily involves Phase II conjugation reactions. figshare.comtandfonline.com These reactions increase the water solubility of the compounds, preparing them for elimination from the body. nih.gov The main transformation pathways identified are glucuronidation, sulfation, methylation, and amino acid conjugation. figshare.comtandfonline.com

Glucuronidation: This is a major metabolic pathway where a glucuronic acid moiety is attached to the isoflavonoid. figshare.comresearchgate.net The reaction is catalyzed by UDP-glucuronyltransferases (UGTs) and typically occurs on hydroxyl groups, resulting in a more polar, water-soluble glucuronide conjugate. uomus.edu.iqresearchgate.net

Sulfation: In this pathway, a sulfonate group (SO₃⁻) is added to the molecule, a reaction catalyzed by sulfotransferases (SULTs). uomus.edu.iqresearchgate.net This also significantly increases the water solubility of the metabolite for easier excretion. researchgate.net

Methylation: This process involves the addition of a methyl group, catalyzed by methyltransferases (MTs) using S-adenosylmethionine (SAM) as a methyl donor. uomus.edu.iq While methylation does not increase water solubility to the same extent as glucuronidation or sulfation, it is a key step in the biotransformation of many polyphenols. researchgate.net

Amino Acid Conjugation: This is a less common but notable pathway where amino acids, such as glycine (B1666218) or glutamate, are conjugated to the isoflavonoid molecule. figshare.comunl.edu This process also serves to detoxify and prepare the compound for removal.

Metabolic PathwayDescriptionKey Enzyme FamilyReference
GlucuronidationConjugation with glucuronic acid to increase water solubility. A major pathway for isoflavonoids.UDP-glucuronyltransferases (UGTs) uomus.edu.iqfigshare.comresearchgate.net
SulfationConjugation with a sulfate (B86663) group, leading to a highly polar metabolite.Sulfotransferases (SULTs) uomus.edu.iqfigshare.comresearchgate.net
MethylationAddition of a methyl group to a hydroxyl group on the isoflavonoid structure.Methyltransferases (MTs) uomus.edu.iqfigshare.comresearchgate.net
Amino Acid ConjugationConjugation with an amino acid (e.g., glycine) to form a conjugate.N-acyltransferases figshare.comunl.edu

Biological Activities and Pharmacological Effects of Iristectorigenin B

Antioxidant Activities

The antioxidant properties of isoflavonoids are a cornerstone of their health-promoting effects. Iristectorigenin B, as a member of this class, is recognized for its capacity to counteract oxidative stress, a pathological process implicated in numerous chronic diseases. researchgate.netnih.gov

Flavonoids, including Iristectorigenin B, are known to possess the ability to scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. researchgate.net The antioxidant activity of these compounds is often attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them. mdpi.com Studies on various plant extracts containing isoflavonoids have demonstrated significant free radical scavenging activity. mdpi.comnih.gov For instance, extracts from Iris species have shown the ability to scavenge superoxide (B77818) anion radicals and hydrogen peroxide. frontiersin.org While direct studies on Iristectorigenin B are limited, a derivative, Iristectorigenin B 7-O-glucoside, has been identified as an antioxidant. nih.gov The general mechanism for flavonoids involves controlling the accumulation of ROS by scavenging them as they are formed. researchgate.net

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. mdpi.com Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and detoxification enzymes. frontiersin.org While direct evidence of Iristectorigenin B's effect on Nrf2 expression is not yet available, many natural compounds, particularly flavonoids, are known to activate this protective pathway. mdpi.comnih.gov For example, some flavonoids have been shown to increase the nuclear translocation of Nrf2 and the expression of its target genes, such as heme oxygenase-1 (HO-1). mdpi.com This modulation of the Nrf2 pathway is a critical mechanism by which antioxidants exert their protective effects against oxidative stress. nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide array of diseases. Iristectorigenin B has demonstrated potential as an anti-inflammatory agent through its ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.gov Inhibition of this pathway is a key target for anti-inflammatory therapies. researchgate.net Studies on compounds structurally related to Iristectorigenin B have provided insights into its potential mechanisms. For instance, tectorigenin (B1682738), another isoflavonoid (B1168493) found in Belamcanda chinensis, has been shown to inhibit the activation of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govmdpi.com Isoliquiritigenin, a flavonoid with a similar backbone, also inhibits the NF-κB pathway by suppressing the phosphorylation and degradation of its inhibitor, IκBα. nih.gov While direct studies on Iristectorigenin B are needed, the evidence from related compounds suggests it may exert its anti-inflammatory effects through a similar mechanism of NF-κB inhibition.

The overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) is a hallmark of inflammation. researchgate.net Iristectorigenin B has been implicated in the inhibition of these molecules. Flavonoids isolated from Iris spuria, which includes Iristectorigenin B as a constituent, have been shown to inhibit the production of inducible nitric oxide (NO) in a dose-dependent manner. xiahepublishing.comnih.gov This effect is likely mediated by the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.net

Similarly, compounds isolated from the rhizomes of Belamcanda chinensis, a source of Iristectorigenin B, have been found to suppress the production of PGE2. researchgate.net This inhibition is attributed to the suppression of cyclooxygenase-2 (COX-2) induction, a key enzyme in the synthesis of prostaglandins. researchgate.net Research on the related isoflavonoid tectorigenin has confirmed its ability to inhibit both iNOS and COX-2 expression, leading to reduced NO and PGE2 levels. nih.govresearchgate.net

Anticancer Activities

Natural products are a significant source of new anticancer agents. nih.gov The genus Iris has been identified as a source of compounds with potential cytotoxic and chemopreventive activities. researchgate.net While research specifically on Iristectorigenin B is in its early stages, studies on extracts from plants containing this compound, as well as on related isoflavonoids, suggest a potential role in cancer therapy. mdpi.comnih.gov

Phytochemicals can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways involved in cancer cell proliferation and survival. xiahepublishing.com For example, some flavonoids have been shown to trigger cell cycle arrest at different phases and induce apoptosis in various cancer cell lines. researchgate.net The broad biological activities of flavonoids, including their antioxidant and anti-inflammatory properties, also contribute to their potential anticancer effects, as both oxidative stress and chronic inflammation are known to play a role in carcinogenesis. researchgate.net Further research is necessary to elucidate the specific anticancer mechanisms of Iristectorigenin B and its potential as a therapeutic agent.

In Vitro Cytotoxicity and Antiproliferative Effects on Various Cancer Cell Lines

While various compounds isolated from Iris species have demonstrated cytotoxic effects against human cancer cell lines, direct experimental data detailing the specific in vitro cytotoxicity or antiproliferative effects of Iristectorigenin B against cancer cells is limited in the current scientific literature. nih.govresearchgate.net

A network pharmacology analysis identified Iristectorigenin B as a potential bioactive metabolite from Belamcanda chinensis. researchgate.net This computational study predicted that Iristectorigenin B has targets associated with regulating proteins involved in cancer, suggesting a potential for antiproliferative activity that warrants further experimental validation. researchgate.net

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

There is a lack of direct experimental studies specifically elucidating the mechanisms by which Iristectorigenin B may induce apoptosis or cause cell cycle arrest in cancer cells. While related flavonoids and extracts from the Iris genus have been shown to trigger apoptosis and arrest the cell cycle at various phases, these specific effects have not been directly attributed to Iristectorigenin B in published research. nih.govmdpi.com For instance, studies on the related compound tectorigenin have shown it can induce cell cycle arrest. nih.govmdpi.com However, dedicated research is required to determine if Iristectorigenin B possesses similar capabilities and to identify the molecular pathways involved.

Modulation of Oncogenic Signaling Pathways

The direct impact of Iristectorigenin B on specific oncogenic signaling pathways, such as the PI3K/Akt or MAPK pathways, in the context of cancer has not been extensively detailed in experimental studies. Research on related isoflavones, such as irigenin, has shown modulation of the MAPK signaling pathway in models of acute lung injury. nih.govresearchgate.net These findings in related compounds suggest that isoflavones as a class can interact with key signaling cascades, but specific investigations are needed to confirm whether Iristectorigenin B has similar or different effects on oncogenic pathways in cancer cells.

Metabolic Regulation

Significant research has been conducted on the role of Iristectorigenin B in metabolic processes, particularly its function as a modulator of Liver X Receptors (LXRs) and its subsequent effects on cholesterol management.

Liver X Receptor (LXR) Agonistic Activity

Iristectorigenin B has been identified as a novel dual agonist for both Liver X Receptor-alpha (LXRα) and Liver X Receptor-beta (LXRβ). nih.gov Research has demonstrated that it stimulates the transcriptional activity of both LXR isoforms. nih.gov LXRs are critical nuclear receptors that play a pivotal role in regulating the metabolism of cholesterol, fatty acids, and glucose. The ability of Iristectorigenin B to activate both LXRα and LXRβ positions it as a significant modulator of these metabolic pathways. nih.gov

Table 1: Liver X Receptor (LXR) Agonistic Activity of Iristectorigenin B

CompoundTarget ReceptorActivitySource
Iristectorigenin BLXR-αAgonist; Stimulates transcriptional activity nih.gov
Iristectorigenin BLXR-βAgonist; Stimulates transcriptional activity nih.gov

Regulation of Cholesterol Homeostasis through ATP-Binding Cassette Transporters A1 and G1 (ABCA1 and ABCG1) Expression

As a direct consequence of its LXR agonistic activity, Iristectorigenin B effectively regulates genes involved in cholesterol homeostasis. nih.gov Studies in macrophage RAW 264.7 cells have shown that Iristectorigenin B induces the transcriptional activation of the LXR target genes ABCA1 and ABCG1. nih.gov These genes encode for the ATP-binding cassette transporters A1 and G1, which are crucial for mediating the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL) particles. nih.govnih.gov

This increased expression of ABCA1 and ABCG1 leads to a suppression of cholesterol accumulation in macrophages in a dose-dependent manner. nih.gov Notably, this action occurs without inducing the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), or stearoyl-CoA desaturase-1 (SCD-1), thereby avoiding hepatic lipid accumulation, a common side effect of some LXR agonists. nih.gov This selective modulation makes Iristectorigenin B a point of interest for managing conditions like hypercholesterolemia. nih.gov

Table 2: Effect of Iristectorigenin B on Cholesterol Homeostasis Gene Expression

CompoundCell LineTarget GeneEffectOutcomeSource
Iristectorigenin BMacrophage RAW 264.7ABCA1Increased transcriptional activationSuppressed cholesterol accumulation nih.gov
Iristectorigenin BMacrophage RAW 264.7ABCG1Increased transcriptional activationSuppressed cholesterol accumulation nih.gov

Other Reported Biological Activities

Beyond its well-documented effects on metabolic regulation, Iristectorigenin B has been noted for other potential biological activities. Research has identified its glycoside form, Iristectorigenin B 7-O-glucoside, as having antioxidant properties. nih.govresearchgate.net Antioxidants are compounds that can protect cells from damage caused by free radicals, which are implicated in a variety of chronic diseases. nih.gov Additionally, the plant from which Iristectorigenin B is often isolated, Belamcanda chinensis, has a history of use in traditional medicine for its anti-inflammatory properties, although the specific anti-inflammatory activity of Iristectorigenin B itself requires more focused investigation. nih.govnih.gov

Compound Names Mentioned in this Article

Antimicrobial Effects (Antibacterial, Antifungal, Antiviral)

The antimicrobial spectrum of Iristectorigenin B is multifaceted, with research indicating varying degrees of efficacy against bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity: Direct antibacterial and antifungal activities of Iristectorigenin B appear to be limited. Studies on methanol (B129727) extracts of various Iris species, which contain Iristectorigenin B, showed no significant direct antibacterial or antifungal activity against a range of Gram-positive and Gram-negative bacteria and the yeast Candida albicans at concentrations up to 666.7 mg/L. nih.gov However, these extracts did exhibit anti-biofilm activity. nih.govresearchgate.net Extracts from Iris species have been noted to inhibit the adhesion of bacteria like S. aureus and P. aeruginosa, suggesting a role in preventing biofilm formation, a key factor in bacterial pathogenicity. nih.govresearchgate.net While Iristectorigenin B is a known constituent of these plants, its specific contribution to direct antimicrobial action is not strongly supported by current evidence. nih.gov Some studies on other isoflavones and plant extracts have shown antifungal properties against pathogens like Aspergillus flavus and various Candida species, but specific data for Iristectorigenin B remains sparse. mdpi.commdpi.comnih.govnih.gov

Antiviral Activity: In contrast to its antibacterial and antifungal profile, the potential antiviral activity of isoflavonoids, including those from Iris species, is more pronounced. Flavonoids have been recognized for their capacity to interfere with multiple stages of the Hepatitis B Virus (HBV) life cycle. researchgate.netfrontiersin.org While direct studies on Iristectorigenin B's anti-HBV activity are not extensively detailed, related compounds from Iris tectorum have demonstrated inhibitory effects on HBV replication. nih.gov For instance, the compound Swertisin, also found in Iris tectorum, has been shown to significantly inhibit the production of HBsAg and HBeAg, key viral antigens, both in vitro and in vivo. researchgate.netnih.gov This suggests that isoflavonoids from this plant family, including potentially Iristectorigenin B, could be valuable candidates for the development of new anti-HBV agents. frontiersin.orgacademicjournals.orgnih.gov

Table 1: Summary of Antimicrobial Research Findings

Activity Model/Organism Key Findings Reference(s)
Antibacterial S. aureus, P. aeruginosa Iris methanol extracts (containing Iristectorigenin B) inhibited bacterial adhesion and biofilm formation. nih.govresearchgate.net
Antifungal Candida albicans Iris methanol extracts showed no direct antifungal activity. nih.gov
Antiviral (HBV) HepG2.2.15 cells, HBV transgenic mice Related compounds from Iris tectorum inhibited HBsAg and HBeAg production and HBV DNA replication. researchgate.netnih.gov

Hepatoprotective Activity

Iristectorigenin B demonstrates significant hepatoprotective potential, primarily through its action as a modulator of Liver X Receptors (LXRs). nih.govresearchgate.net

Isolated from Belamcanda chinensis, Iristectorigenin B has been identified as a dual agonist for both LXR-α and LXR-β. nih.govresearchgate.net Its activation of these receptors is crucial for cholesterol homeostasis. In macrophage cell lines (RAW 264.7), Iristectorigenin B was shown to suppress cholesterol accumulation in a dose-dependent manner. nih.govresearchgate.net It achieves this by inducing the expression of key genes involved in reverse cholesterol transport, namely ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). nih.govresearchgate.netnih.govcapes.gov.br

A critical aspect of its hepatoprotective profile is its selectivity. While stimulating cholesterol efflux in macrophages, Iristectorigenin B does not concurrently induce hepatic lipid accumulation (steatosis). nih.govresearchgate.net It avoids the induction of lipogenesis-related genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1) in the liver. nih.govresearchgate.net This characteristic distinguishes it from some synthetic LXR agonists that can lead to undesirable side effects like hypertriglyceridemia and hepatic steatosis. This selective modulation suggests Iristectorigenin B could be a promising agent for protecting the liver from conditions related to cholesterol overload without inducing other metabolic disturbances. researchgate.netnih.gov

Table 2: Summary of Hepatoprotective Research Findings

Model Mechanism of Action Key Outcome Reference(s)
Macrophage RAW 264.7 cells Dual agonist of LXR-α and LXR-β. Increased expression of ABCA1 and ABCG1; suppressed cholesterol accumulation. nih.govresearchgate.netcapes.gov.br
in vitro (hepatic context) No induction of SREBP-1c, FAS, SCD-1. Did not induce hepatic lipid accumulation. nih.govresearchgate.net

Antidiabetic and Hypoglycemic Potential

The potential of Iristectorigenin B in the management of diabetes is an emerging area of research, with evidence suggesting multiple mechanisms of action.

Extracts from plants containing Iristectorigenin B, such as Iris germanica, have shown protective effects on the pancreas and liver in streptozotocin-induced diabetic rats, inhibiting the progression of hyperglycemia and hypertriglyceridemia. nih.gov One of the key strategies for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.govresearchgate.net Studies on related plants like Iris loczyi have identified isoflavones that possess promising α-glucosidase inhibitory activity, suggesting a potential mechanism for blood glucose control. nih.gov

Furthermore, the activation of Liver X Receptors (LXRs) by Iristectorigenin B may also contribute to its antidiabetic effects. LXR activation has been shown to improve glucose tolerance in diabetic models. nih.gov The regulation of glucose transporter 4 (GLUT4), which is crucial for glucose uptake into muscle and fat cells, is another important aspect. mdpi.comeurekabiomedical.com While direct studies on Iristectorigenin B are needed, other natural extracts have demonstrated the ability to lower blood sugar by increasing GLUT4 expression. mdpi.comeurekabiomedical.com Given that Iristectorigenin B is a known bioactive metabolite in plants used traditionally for diabetes, further investigation into its specific effects on glucose metabolism, insulin (B600854) sensitivity, and α-glucosidase inhibition is warranted. nih.govresearchgate.netresearchgate.net

Table 3: Summary of Antidiabetic and Hypoglycemic Research

Activity/Target Model/Plant Source Key Findings Reference(s)
Anti-hyperglycemia Streptozotocin-induced diabetic rats (Iris germanica) Extract inhibited hyperglycemia and hypertriglyceridemia. nih.gov
α-Glucosidase Inhibition Iris loczyi Isolated isoflavones showed potent α-glucosidase inhibitory activity. nih.gov
Glucose Metabolism Diabetic models (LXR activators) LXR activation improved glucose tolerance. nih.gov
Glucose Uptake Rat skeletal muscle (other extracts) Increased expression of GLUT4, enhancing glucose uptake. mdpi.comeurekabiomedical.com

Neuroprotective Effects

Isoflavonoids, including Iristectorigenin B, are being investigated for their potential to protect against neurological damage. Extracts from Iris species have been reported to possess neuroprotective properties. nih.gov For instance, extracts of Iris germanica have shown activity against memory impairment induced by amyloid-β. nih.gov The neuroprotective effects of natural compounds are often attributed to their antioxidant and anti-inflammatory activities.

While research specifically isolating the neuroprotective effects of Iristectorigenin B is still developing, the activities of related compounds provide a strong basis for its potential. The broader class of flavonoids is known to exert neuroprotective effects through various mechanisms, including the modulation of signaling pathways critical for neuronal survival.

Table 4: Summary of Neuroprotective Research Findings

Model/Plant Source Observed Effect Potential Mechanism Reference(s)
Amyloid-β induced memory impairment model (Iris germanica) Ameliorated memory impairment. Not specified, but likely linked to antioxidant/anti-inflammatory properties. nih.gov
General Neurodegenerative Models Protection against neuronal damage. Antioxidant and anti-inflammatory actions. nih.gov

Anti-allergic Activities

The role of Iristectorigenin B in modulating allergic responses is an area of interest, given the known anti-allergic properties of many flavonoids. Allergic reactions are often driven by the activation of mast cells, which release histamine (B1213489) and other inflammatory mediators. nih.govyoutube.com The inhibition of mast cell degranulation is a key target for anti-allergic therapies. nih.govresearchgate.net

A study on Iristectorigenin A, a closely related isoflavone (B191592), demonstrated its ability to ameliorate airway inflammation and mucus hypersecretion in an asthmatic mouse model. nih.gov It was found to reduce airway hyperresponsiveness and decrease the levels of inflammatory cells and allergic-response-related cytokines like IL-4 and IL-5, as well as OVA-specific IgE. nih.gov These findings suggest that isoflavones from the Iris family have significant potential to mitigate allergic inflammatory responses. Although direct evidence for Iristectorigenin B is pending, its structural similarity to active anti-allergic compounds makes it a plausible candidate for further investigation in this area.

Table 5: Summary of Anti-allergic Research Findings

Compound Model Key Findings Reference(s)
This compound OVA-induced asthmatic mice Reduced airway inflammation, mucus production, and levels of IL-4, IL-5, and IgE. nih.gov
General Flavonoids RBL-2H3 mast cells Inhibition of histamine release and inflammatory mediator production. nih.gov

Immunomodulatory Effects

Iristectorigenin B and related isoflavones have demonstrated the ability to modulate the immune system. The immunomodulatory effects of isoflavones isolated from Iris germanica have been studied, revealing that different compounds can either stimulate or suppress immune responses. nih.govresearchgate.net

Specifically, research on isoflavones like irisolidone (B150237) and irilone (B24697) from Iris germanica showed they could influence the production of T-lymphocytes (CD4+ and CD8+ cells) and the balance of T-cell cytokines (Th1: IL-2, IFN-γ and Th2: IL-4, IL-5). nih.govresearchgate.net Another study on tectorigenin, a related isoflavone, found that it could enhance the immune response by augmenting both Th1 and Th2 responses in a dose-dependent manner. researchgate.net This was associated with an increase in the proliferation of T and B lymphocytes and the release of cytokines. researchgate.net As a constituent of these immunologically active plants, Iristectorigenin B is implicated in these effects. nih.gov The activation of LXR by Iristectorigenin B also has immunomodulatory implications, as LXRs play a role in regulating inflammation in immune cells like macrophages. nih.govresearchgate.netfrontiersin.orgmdpi.com

Table 6: Summary of Immunomodulatory Research Findings

Compound/Source Model Key Findings Reference(s)
Isoflavones from Iris germanica Balb/c mice Influenced production of T-lymphocytes (CD4+, CD8+) and Th1/Th2 cytokines. nih.govresearchgate.net
Tectorigenin Spleenocyte proliferation assays Enhanced immune response via augmenting Th1/Th2 response. researchgate.net
Iristectorigenin B Macrophage RAW 264.7 cells Activated LXR, which has anti-inflammatory roles. nih.govresearchgate.net

Molecular Mechanisms of Action of Iristectorigenin B

Target Identification and Protein Interactions

Network pharmacology provides a systematic approach to understanding the complex interactions between chemical compounds and biological systems. In the analysis of metabolites from Iris tectorum Maxim, Iristectorigenin B was identified as one of six potentially bioactive candidate metabolites. tandfonline.comnih.gov Through a comprehensive network pharmacology analysis, a total of 36 putative protein targets and 90 potential interactions were identified for this group of active compounds. tandfonline.comnih.gov

This analytical approach helps to create a map of the potential biological activities of these metabolites. The identified targets and interactions are associated with a range of diseases, including cancer, as well as cardiovascular, urogenital, and digestive system diseases, suggesting the broad therapeutic potential of the compounds derived from this plant. tandfonline.comnih.gov

To validate the predictions from network pharmacology, molecular docking studies are employed to simulate the binding of a ligand to its target protein. These studies confirmed the interaction between the six candidate bioactive metabolites from Iris tectorum Maxim, including Iristectorigenin B, and specific isoforms of carbonic anhydrase. tandfonline.comnih.gov The results specifically highlighted interactions with Carbonic Anhydrase IV, VII, and XII. tandfonline.comnih.gov

Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, such as pH regulation, CO2 transport, and ion exchange. scispace.com The inhibition of specific carbonic anhydrase isoforms is a target for treating various conditions. The docking studies provide a structural basis for the potential inhibitory activity of Iristectorigenin B on these enzymes. Other studies on compounds isolated from Iris species have also identified inhibitors of Carbonic Anhydrase II (CA-II). researchgate.net

Table 1: Summary of Molecular Docking Findings for Iristectorigenin B and Related Metabolites

Compound Group Identified Protein Targets Method of Confirmation

Cellular Signaling Pathway Modulation

Iristectorigenin B belongs to the flavonoid class of natural compounds, which are well-regarded for their antioxidant capabilities. researchgate.net Flavonoids are known to manage the accumulation of reactive oxygen species (ROS), which are chemically reactive molecules that can cause cellular damage when in excess. researchgate.netnih.gov This damage, known as oxidative stress, is implicated in the progression of numerous diseases. researchgate.net

The cellular response to oxidative stress involves a complex network of signaling pathways. nih.gov Key regulatory pathways include those mediated by the mitogen-activated protein kinase (MAPK), the AP-1 like factor Pap1p, and the two-component regulator Prr1p. nih.gov These pathways orchestrate a transcriptional response, leading to the expression of antioxidant and detoxification genes that help neutralize harmful molecules and restore cellular homeostasis. nih.gov By acting as an antioxidant, Iristectorigenin B may help modulate these protective pathways, bolstering the cell's defense against oxidative damage. researchgate.net

Research into related isoflavones provides insight into the potential mechanisms of Iristectorigenin B. Studies on Irigenin, another isoflavone (B191592) from the Iridaceae family, have shown it can ameliorate lipopolysaccharide-induced acute lung injury by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, Irigenin treatment was found to significantly reduce the phosphorylation of key MAPK components p38, JNK, and ERK. nih.govresearchgate.net Similarly, the related compound Tectorigenin (B1682738) has been shown to attenuate inflammation by downregulating the phosphorylation of components in both the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways. researchgate.net

The NF-κB and MAPK pathways are central to regulating cellular processes, including inflammation, cell proliferation, and apoptosis (programmed cell death). mdpi.comnih.govnih.gov The NF-κB signaling pathway is a primary regulator of inflammatory responses. mdpi.com The MAPK cascade is involved in transducing signals from the cell surface to the nucleus to control a wide range of cellular decisions. embopress.org The demonstrated activity of closely related isoflavones on these pathways suggests that Iristectorigenin B may exert similar effects, thereby influencing cell fate and inflammatory responses.

Direct research has identified Iristectorigenin B as a modulator of the liver X receptors (LXRs), specifically LXR-α and LXR-β. medchemexpress.comnih.gov LXRs are nuclear receptors that are critical regulators of lipid metabolism, particularly cholesterol homeostasis. nih.gov Studies have shown that Iristectorigenin B stimulates the transcriptional activity of both LXR-α and LXR-β. medchemexpress.comnih.gov

In macrophage cells, this activation leads to a dose-dependent suppression of cholesterol accumulation. nih.gov This effect is achieved by inducing the expression of LXR target genes, including ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govresearchgate.net These transporters are crucial for reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues. A significant finding is that while promoting cholesterol efflux in macrophages, Iristectorigenin B did not induce the expression of lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c) in the liver. nih.gov This makes it a dual LXR agonist that beneficially regulates cholesterol homeostasis in macrophages without promoting hepatic lipid accumulation. nih.gov

Table 2: Iristectorigenin B's Effect on LXR Signaling and Target Genes

Receptor/Gene Function Effect of Iristectorigenin B
LXR-α / LXR-β Nuclear receptors, key regulators of lipid metabolism. nih.gov Stimulates transcriptional activity. nih.gov
ABCA1 ATP-binding cassette transporter; mediates cholesterol efflux. nih.gov Induces transcriptional activation. nih.gov
ABCG1 ATP-binding cassette transporter; mediates cholesterol efflux. nih.gov Induces transcriptional activation. nih.gov

| SREBP-1c | Sterol regulatory element-binding protein; a key lipogenic transcription factor. nih.gov | No induction of expression. nih.gov |

Influence on Gene Expression Regulation

Iristectorigenin B exerts its biological effects by modulating the expression of specific genes, primarily through its interaction with nuclear receptors. This regulation is a key component of its molecular mechanism of action, influencing cellular processes related to cholesterol metabolism and transport.

Activation of Liver X Receptors (LXRs)

Research has identified Iristectorigenin B as a modulator of Liver X Receptors (LXRs), which are critical transcription factors in the regulation of cholesterol, fatty acid, and glucose homeostasis. nih.gov Specifically, Iristectorigenin B functions as a dual agonist, stimulating the transcriptional activity of both LXR-α and LXR-β. nih.gov This activation is a pivotal step, as LXRs control the expression of a suite of target genes by binding to specific DNA sequences known as LXR response elements (LXREs) in their promoter regions.

Upregulation of Cholesterol Transport Genes

A significant outcome of LXR activation by Iristectorigenin B is the increased expression of genes involved in reverse cholesterol transport. In macrophage cell lines, Iristectorigenin B has been shown to induce the transcriptional activation of ATP-binding cassette (ABC) transporter genes, namely ABCA1 and ABCG1. nih.govfrontiersin.org These transporters play a crucial role in effluxing cholesterol from peripheral cells, such as macrophages, to high-density lipoprotein (HDL) particles, thereby preventing the accumulation of cholesterol that can lead to foam cell formation, a hallmark of atherosclerosis. nih.gov

Lack of Effect on Lipogenic Gene Expression

Notably, while activating LXR and its target genes in cholesterol transport, Iristectorigenin B does not appear to induce the expression of genes associated with lipogenesis (the metabolic process of fat synthesis). nih.gov Studies have shown that it does not increase the expression of key lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1) in hepatic cells. nih.gov This selective modulation is a significant finding, as it suggests that Iristectorigenin B may offer the benefits of LXR activation in cholesterol efflux without the undesirable side effect of promoting hepatic lipid accumulation. nih.gov

The table below summarizes the observed effects of Iristectorigenin B on the expression of key target genes.

Gene TargetGene Full NameEffect on ExpressionCellular Context
ABCA1 ATP-binding cassette transporter A1UpregulatedMacrophages
ABCG1 ATP-binding cassette transporter G1UpregulatedMacrophages
SREBP-1c Sterol regulatory element-binding protein-1cNo changeHepatic cells
FAS Fatty acid synthaseNo changeHepatic cells
SCD-1 Stearoyl-CoA desaturase-1No changeHepatic cells

Structure Activity Relationship Sar Studies of Iristectorigenin B

Impact of Specific Structural Features on Biological Activity

The arrangement and type of functional groups on the isoflavone (B191592) scaffold of Iristectorigenin B are determinant factors for its bioactivity. The hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups, in particular, play pivotal roles.

Iristectorigenin B is chemically identified as 5,7,4'-trihydroxy-6,3'-dimethoxyisoflavone. scispace.com The specific placement of its three hydroxyl groups and two methoxy groups on the chromen-4-one core is critical to its interactions with biological targets.

The presence and position of hydroxyl and methoxy groups in flavonoids are known to strongly influence their antioxidant and biological activities. nih.gov For many flavonoids, hydroxyl groups, particularly at the 5, 7, and 4' positions, are crucial for free radical scavenging and interaction with cellular receptors. nih.govnih.gov The 5-hydroxyl group can form a hydrogen bond with the adjacent 4-keto group, which affects the electronic properties of the entire molecule. The 4'-hydroxyl group on the B-ring is often considered essential for significant antioxidant and estrogenic activities. nih.gov

In contrast, methoxy groups can alter the molecule's activity by affecting its lipophilicity and electronic distribution. nih.gov The methoxy group at the C-6 position and another at the C-3' position in Iristectorigenin B modulate its solubility and ability to cross cell membranes. While hydroxyl groups generally increase antioxidant capacity, their replacement with methoxy groups can sometimes decrease this specific activity. nih.gov However, this substitution can also enhance other biological effects, such as anti-inflammatory or cytotoxic actions, by improving metabolic stability and oral bioavailability. For instance, Iristectorigenin B has been identified as a modulator of liver X receptors (LXR-α and LXR-β), which are key regulators of cholesterol homeostasis. nih.gov This activity is a direct consequence of its unique substitution pattern.

Glycosylation, the attachment of sugar moieties to the isoflavone core, significantly impacts the molecule's pharmacokinetic and pharmacodynamic properties. While Iristectorigenin B is an aglycone (the non-sugar part), its glycosylated forms, such as Iristectorin B, also exist in nature. scispace.com

The primary effects of glycosylation include:

Increased Solubility: The addition of hydrophilic sugar units generally increases the water solubility of the isoflavone, which can affect its absorption and distribution in the body.

Altered Bioavailability: Glycosides are often not directly absorbed. They typically require hydrolysis by intestinal microflora to release the active aglycone (like Iristectorigenin B) before they can be absorbed into the bloodstream.

Modified Biological Activity: The sugar moiety can sterically hinder the interaction of the aglycone with its target receptor or enzyme, rendering the glycoside form less active or inactive until it is metabolized. mdpi.com For example, the anti-cancer effects of some isoflavones are only observed after the glycoside is converted to its aglycone form.

Metabolic Stability: Glycosylation can protect the isoflavone from rapid metabolism in the liver, potentially prolonging its circulation time, albeit in an inactive form.

Therefore, while Iristectorigenin B itself exhibits specific biological activities, its presence in nature as a glycoside influences how it is delivered to target tissues.

Comparative SAR Analyses with Related Isoflavones (e.g., Tectorigenin (B1682738), Irigenin, Iristectorigenin A)

Comparing Iristectorigenin B with structurally similar isoflavones found in the same plant sources, such as Iris species, provides valuable insights into its SAR. researchgate.netresearchgate.net The key differences lie in the methylation and hydroxylation patterns of the A and B rings.

Table 1: Structural and Activity Comparison of Related Isoflavones

Compound Structure Key Structural Differences from Iristectorigenin B Reported Biological Activities
Iristectorigenin B 5,7,4'-trihydroxy-6,3'-dimethoxyisoflavone - LXR-α/β agonist, regulates cholesterol homeostasis. nih.gov
Tectorigenin 5,7,4'-trihydroxy-6-methoxyisoflavone Lacks the 3'-methoxy group. Anti-inflammatory, anti-cancer, phytoestrogenic effects.
Irigenin 5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone Hydroxyl at 3' instead of methoxy; Methoxy at 4' and 5' instead of hydroxyl at 4'. Anti-inflammatory, anti-cancer, induces apoptosis in glioblastoma cells. mdpi.com
This compound 5,7,4'-trihydroxy-6,3'-dimethoxyisoflavone (Isomer of Iristectorigenin B) Different spatial arrangement of substituents. Anti-inflammatory, antioxidant, potential for treating allergic asthma. researchgate.net

Tectorigenin vs. Iristectorigenin B: Tectorigenin is the direct precursor in the proposed biosynthetic pathway to Iristectorigenin B. It lacks the methoxy group at the 3' position. This single methoxy group difference in Iristectorigenin B can enhance its lipophilicity, potentially altering its membrane permeability and interaction with specific molecular targets like the LXR receptors.

Irigenin vs. Iristectorigenin B: Irigenin has a more complex substitution pattern on its B-ring (a hydroxyl at 3' and methoxy groups at 4' and 5'). This significant alteration in the B-ring's electronic and steric properties leads to different biological activities. While both show anti-inflammatory and anti-cancer potential, their specific mechanisms and potencies can vary. mdpi.com For example, Irigenin's activity against certain cancer cell lines is well-documented. mdpi.com

This compound vs. Iristectorigenin B: These two are isomers, meaning they have the same chemical formula (C₁₇H₁₄O₇) but a different arrangement of atoms. nih.gov this compound (5,7,4'-trihydroxy-3',6-dimethoxyisoflavone) has a different substitution pattern that leads to distinct biological profiles. researchgate.net This highlights the high degree of specificity required for molecular interactions, where even a subtle change in the position of a functional group can lead to different therapeutic effects, such as the potential of this compound in treating asthma. researchgate.net

This comparative analysis underscores that the specific hydroxylation and methoxylation pattern of Iristectorigenin B is finely tuned and crucial for its unique biological activity profile, particularly its role as an LXR modulator.

Application of Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D QSAR)

Computational methods are powerful tools for refining the understanding of SAR and predicting the activity of new chemical entities. For isoflavones like Iristectorigenin B, Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR models are particularly useful. pharmacophorejournal.com

Quantitative Structure-Activity Relationships (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For isoflavones, 2D-QSAR models can correlate physicochemical properties (descriptors) such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters with activities like antioxidant capacity or estrogen receptor binding. nih.gov A QSAR study on estrogen-like isoflavonoids found that the presence of hydroxyl groups at specific positions was a key determinant of potency. nih.gov

3D-QSAR: This more advanced approach considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models. nih.govresearchgate.netanalchemres.org

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed picture of the requirements for activity. analchemres.orgbenthamdirect.com

For a compound like Iristectorigenin B, a 3D-QSAR study involving it and its analogues could generate contour maps. benthamdirect.com These maps would visually represent regions where modifications to the molecular structure would likely enhance or diminish biological activity. For example, a map might show that increasing steric bulk near the 6-methoxy group is unfavorable, while adding a hydrogen bond acceptor at the 4'-hydroxyl position is beneficial for a specific biological interaction. Such models provide invaluable guidance for the rational design of new, more effective LXR modulators based on the Iristectorigenin B scaffold. nih.gov

Preclinical and in Vivo Investigations of Iristectorigenin B

In Vitro Cell Line Studies

In vitro studies provide a foundational understanding of a compound's biological activity at the cellular level. The following sections outline the research conducted on Iristectorigenin B in various cell line models.

Currently, there is no publicly available scientific literature detailing the evaluation of Iristectorigenin B in K562 human leukemia cells, IGR39 melanoma cells, or MDA-MB-231 breast cancer cells.

Iristectorigenin B has been investigated in the murine macrophage cell line RAW 264.7, a common in vitro model for studying inflammation and immune response. Research has identified Iristectorigenin B as a novel modulator of liver X receptors (LXRs), which are crucial in regulating cholesterol homeostasis and inflammation. nih.gov

A key study demonstrated that Iristectorigenin B stimulates the transcriptional activity of both LXR-α and LXR-β. nih.gov In RAW 264.7 macrophages, this compound was found to suppress cholesterol accumulation in a dose-dependent manner. nih.gov This effect is attributed to its ability to induce the expression of LXR-responsive genes, specifically the ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1). nih.gov These transporters play a critical role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.

Notably, while demonstrating these effects in macrophage cells, Iristectorigenin B did not induce the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD-1) in hepatic cells. nih.gov This suggests a selective modulation of LXR pathways, potentially avoiding the side effect of hepatic lipid accumulation often associated with other LXR agonists. nih.gov

Interactive Data Table: In Vitro Effects of Iristectorigenin B on RAW 264.7 Macrophage Cells

Cell LineTargetObserved EffectKey Gene InductionReference
RAW 264.7Liver X Receptors (LXR-α and LXR-β)Stimulated transcriptional activityABCA1, ABCG1 nih.gov
RAW 264.7Cholesterol MetabolismSuppressed cholesterol accumulationABCA1, ABCG1 nih.gov

The investigation of Iristectorigenin B in RAW 264.7 macrophage cells also serves as a study in a disease-specific cellular model for atherosclerosis. By promoting the expression of ABCA1 and ABCG1 and suppressing cholesterol accumulation in macrophages, Iristectorigenin B demonstrates potential for mitigating the development of foam cells, a key event in the pathogenesis of atherosclerosis. nih.gov As a dual LXR agonist, it regulates key genes involved in cholesterol balance within these cells. nih.gov

Beyond this context, there is a lack of available scientific studies on the effects of Iristectorigenin B in other specific cellular disease models.

Animal Model Studies

Animal models are essential for evaluating the efficacy and physiological effects of a compound in a whole living organism. The following sections address the research conducted on Iristectorigenin B in various animal models of disease.

There are currently no published scientific studies on the efficacy of Iristectorigenin B in acute asthmatic murine models or animal models of paracetamol-induced toxicity.

There is no available scientific literature detailing the investigation of Iristectorigenin B in animal models specifically designed to study oxidative stress or inflammation.

Pharmacokinetic and Pharmacodynamic Profiling (e.g., Absorption, Distribution, Metabolism, Excretion)

The comprehensive pharmacokinetic and pharmacodynamic profile of a compound is fundamental to understanding its behavior within a biological system. This section details the available preclinical and in vivo research findings concerning the absorption, distribution, metabolism, and excretion of Iristectorigenin B.

Absorption

Detailed research findings and data tables regarding the specific absorption kinetics of Iristectorigenin B following oral or other routes of administration are not extensively available in the current scientific literature. While it is identified as a bioactive metabolite, specific parameters such as its rate and extent of absorption have not been fully elucidated.

Distribution

Quantitative data on the tissue distribution and volume of distribution for Iristectorigenin B are not detailed in the reviewed preclinical studies. Further research is required to determine the specific distribution patterns of this compound throughout the body's various tissues and compartments.

Metabolism

In vivo studies in Wistar rats have provided insights into the metabolic fate of compounds from Iris tectorum Maxim, which contains Iristectorigenin B. After oral administration of an extract from this plant, Iristectorigenin B was identified as one of the potentially bioactive candidate metabolites. nih.gov The primary metabolic pathways for the constituents of the extract were determined to be glucuronidation, sulphation, methylation, and amino acid conjugation. nih.gov This indicates that Iristectorigenin B, once in the system, likely undergoes these phase II metabolic transformations to facilitate its excretion.

Table 1: Identified Metabolic Pathways for Compounds in Iris tectorum Maxim Extract

Metabolic PathwayDescription
Glucuronidation Conjugation with glucuronic acid, increasing water solubility for excretion.
Sulphation Conjugation with a sulfonate group, also enhancing water solubility.
Methylation The addition of a methyl group to the molecule.
Amino Acid Conjugation Combination with amino acids to form a more excretable compound.

This table is based on the metabolic pathways identified for the constituents of Iris tectorum Maxim extract, which includes Iristectorigenin B. nih.gov

Excretion

Investigations into the excretion of metabolites from Iris tectorum Maxim have identified the presence of its metabolic products in the bile, urine, and feces of Wistar rats. nih.gov This suggests that Iristectorigenin B and its metabolites are eliminated from the body through both renal and fecal routes. The identification of metabolites in bile points towards hepato-biliary excretion as a significant clearance mechanism. nih.gov

Derivatives, Analogs, and Synthetic Modifications of Iristectorigenin B

Characterization of Naturally Occurring Iristectorigenin B Derivatives (e.g., Iristectorigenin B 7-O-glucoside)

Iristectorigenin B is found in nature not only in its aglycone form but also as glycosylated derivatives. Glycosylation, the attachment of a sugar moiety, can significantly alter a compound's solubility, stability, and bioavailability. These derivatives are often isolated from the same plant sources as the parent compound, primarily species within the Iridaceae family. researchgate.netnih.gov

One of the well-characterized natural derivatives is Iristectorigenin B 7-O-glucoside . In this molecule, a glucose unit is attached to the hydroxyl group at the C-7 position of the Iristectorigenin B core structure. This derivative has been identified in plants like Iris dichotoma and has been studied for its antioxidant properties. mdpi.com The presence of the glucoside moiety generally increases the water solubility of the isoflavone (B191592).

Other related glycosylated isoflavones, such as Iristectorin A and Iristectorin B, have also been identified in various Iris species. nih.gov These compounds are structurally similar, differing in their glycosylation patterns or the base isoflavone structure. The characterization of these natural derivatives relies on extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the precise structure and point of glycosidic linkage. researchgate.net

Table 1: Naturally Occurring Derivatives and Related Glycosides of Iristectorigenin B This table is interactive. You can sort the columns by clicking on the headers.

Compound Name Base Isoflavone Glycosidic Moiety Plant Source (Example) Noted Biological Activity Reference
Iristectorigenin B 7-O-glucoside Iristectorigenin B Glucose Iris dichotoma Antioxidant mdpi.com
Iristectorin B Iristectorigenin B Hexuronide (likely) Iris spp. - nih.gov
Tectoridin Tectorigenin (B1682738) Glucose Iris tectorum Hepatoprotective researchgate.net

Design and Synthesis of Semisynthetic or Synthetic Analogs for Enhanced Biological Activity

The design and synthesis of analogs of a natural product like Iristectorigenin B are central strategies in medicinal chemistry to develop new therapeutic agents. nih.gov While extensive literature on the specific synthesis of a wide range of Iristectorigenin B analogs is not yet prevalent, the principles for their design are well-established. The primary goals for creating such analogs would be to enhance a desired biological activity, improve selectivity for a specific molecular target, or optimize drug-like properties (e.g., absorption, distribution, metabolism, and excretion).

Given that Iristectorigenin B is a dual agonist of LXR-α and LXR-β, a key objective would be to design analogs with greater selectivity or modified activity. nih.gov For instance, research has shown that while Iristectorigenin B stimulates the expression of genes involved in cholesterol removal, it does not significantly induce genes related to lipogenesis (fat production) in the liver, which is a desirable trait. nih.gov Synthetic modifications could aim to further separate these effects, creating a more targeted LXR modulator.

Strategies for synthesizing analogs could include:

Modification of Peripheral Groups: Altering the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl rings. This could involve alkylation, acylation, or demethylation to probe their importance for receptor binding.

Introduction of New Functional Groups: Adding groups like halogens, nitro groups, or alkyl chains to the isoflavone scaffold to explore new interactions with the biological target.

Scaffold Hopping: Replacing the core chromen-4-one structure with other heterocyclic systems while maintaining the key pharmacophoric elements to discover novel chemical series.

The synthesis would likely start from readily available precursors and employ standard organic chemistry reactions to build the isoflavone core, followed by the specific modifications to generate a library of analogs for biological screening. mdpi.com

Structure-Activity Relationship Elucidation through Chemical Modification

Understanding the Structure-Activity Relationship (SAR) is essential for rational drug design. For Iristectorigenin B, SAR can be elucidated by comparing its biological activity with that of its naturally occurring structural relatives, such as Iristectorigenin A, Tectorigenin, and Irigenin, which often co-exist in the same plants. researchgate.netresearchgate.net These compounds share the same basic isoflavone skeleton but differ in the pattern of methoxy and hydroxyl substitutions.

Role of Methoxy and Hydroxyl Groups: Iristectorigenin B's unique activity as an LXR modulator is tied to its specific substitution pattern. Comparing its structure to Tectorigenin, which lacks the 3'-hydroxyl group, and Irigenin, which has an additional 5'-methoxy group, can help determine which functional groups are critical for LXR binding and activation. The dual LXR agonism of Iristectorigenin B suggests its pattern of hydroxyl and methoxy groups fits optimally into the ligand-binding pockets of both LXR-α and LXR-β. nih.gov

Impact of Glycosylation: The addition of a sugar moiety at the C-7 position, as seen in Iristectorigenin B 7-O-glucoside, typically reduces direct interaction with intracellular targets compared to the aglycone. However, it can improve the compound's solubility and may serve as a pro-drug, releasing the active aglycone after enzymatic cleavage in the body. The antioxidant activity noted for the glucoside derivative highlights that different biological properties can emerge from such modifications. mdpi.com

The Isoflavone Core: The rigid, planar isoflavone core structure is fundamental for its activity, serving as the scaffold to correctly orient the functional groups for molecular interactions.

By systematically modifying the Iristectorigenin B structure—for example, by synthesizing analogs where each hydroxyl or methoxy group is individually removed or repositioned—researchers can map the key interactions responsible for its biological effects, paving the way for the creation of more potent and selective molecules.

Table 2: Structural Comparison of Iristectorigenin B and Related Isoflavones This table is interactive. You can sort the columns by clicking on the headers.

Compound Name C-5 C-6 C-7 C-3' C-4' C-5' Key Structural Difference from Iristectorigenin B
Iristectorigenin B -OH -OCH3 -OH -OH -OCH3 -H (Reference Structure)
This compound -OH -OCH3 -OH -OCH3 -OH -H Positions of -OH and -OCH3 on the B-ring are swapped.
Tectorigenin -OH -OCH3 -OH -H -OH -H Lacks the 3'-OH group; has a 4'-OH instead of -OCH3.

Methodologies for the Analysis and Quantification of Iristectorigenin B

Advanced Chromatographic Techniques

Chromatographic methods are fundamental for the separation of Iristectorigenin B from other structurally similar isoflavonoids and compounds present in plant extracts. The choice of technique depends on the required sensitivity, resolution, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used technique for the quantitative analysis of phytochemicals, including Iristectorigenin B. This method allows for the separation of compounds based on their affinity for a stationary phase, typically a C18 column, and a mobile phase. The Diode Array Detector (DAD) provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the analyte peak.

In the analysis of isoflavonoids from the Iris genus, HPLC-DAD methods have been successfully developed. For instance, while analyzing various species of Iris, researchers have optimized methods for separating and quantifying related isoflavonoids. These methods often utilize a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (like water with a small percentage of acid, such as formic or acetic acid) and an organic solvent (typically methanol (B129727) or acetonitrile). The detection wavelength for isoflavonoids is commonly set around 260-270 nm, which is optimal for their chromophores. Although specific studies focusing solely on Iristectorigenin B are part of broader phytochemical profiling, the principles for its quantification are well-established within the analysis of related compounds like tectorigenin (B1682738) and irigenin. researchgate.netchesci.comphcogj.com The identification of Iristectorigenin B is confirmed by comparing its retention time and UV-Vis spectrum with that of a purified standard.

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. This technique couples the high separation efficiency of UPLC, which uses columns with smaller particle sizes (typically under 2 µm), with the high selectivity and sensitivity of tandem mass spectrometry.

UPLC-MS/MS is particularly effective for quantifying low-concentration analytes in complex biological matrices. In a typical UPLC-MS/MS workflow for Iristectorigenin B, the compound is first separated on a sub-2 µm particle column and then ionized, commonly using an electrospray ionization (ESI) source. The precursor ion corresponding to Iristectorigenin B is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to very low limits of detection and quantification. nih.govnih.govpharmrxiv.de Studies on the pharmacokinetics of related isoflavonoids have successfully employed UPLC-MS/MS to determine their concentrations in plasma, demonstrating the method's suitability for high-sensitivity applications. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful analytical tool for the structural characterization and quantification of compounds in intricate mixtures like plant extracts. nih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation in the source and providing clear molecular weight information.

This technique has been instrumental in identifying a wide array of flavonoids and other constituents in various Iris species. omicsonline.orgomicsonline.org For the analysis of Iristectorigenin B, an LC-ESI-MS/MS method would involve chromatographic separation, followed by ESI to generate molecular ions. In the tandem mass spectrometer, these ions are subjected to collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. By comparing the retention time, the mass of the precursor ion, and the fragmentation pattern with those of an authentic standard, unambiguous identification of Iristectorigenin B can be achieved. omicsonline.org This method's ability to provide both qualitative and quantitative data makes it invaluable for phytochemical research. nih.gov

Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS)

Ultra-High Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap MS) represents the cutting edge of analytical technology for metabolomics and phytochemical analysis. This technique combines the rapid and high-resolution separation of UHPLC with the high-resolution and accurate mass (HRAM) measurement capabilities of the Orbitrap mass analyzer.

In a study analyzing the chemical constituents of Iris tectorum, UHPLC-Q Exactive-MS/MS (a type of Orbitrap MS) was used to definitively identify a range of compounds, including Iristectorigenin B. nih.gov The Orbitrap's ability to provide mass measurements with high accuracy (typically <5 ppm error) allows for the confident determination of the elemental composition of an analyte. The analysis is performed by separating the compounds on a UHPLC system and then detecting them with the Orbitrap MS in both full scan and tandem MS (dd-MS2) modes. nih.gov The high-resolution data generated allows for the differentiation of Iristectorigenin B from other isobaric compounds, which may have the same nominal mass but different elemental compositions.

Parameter UHPLC-Orbitrap MS for Iris tectorum Analysis
Chromatography System Ultimate 3000 UHPLC
Column Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Column Temperature 45 °C
Flow Rate 0.4 mL/min
Injection Volume 1 µL
Mass Spectrometer Q Exactive MS
Ionization Mode Full MS/dd-MS²
Spray Voltage 3.0 kV (negative), 3.5 kV (positive)
Capillary Temperature 320 °C
Mass Range (m/z) 100–1500
This table summarizes the instrumental parameters used in a study that successfully identified Iristectorigenin B in Iris tectorum extracts using UHPLC-Orbitrap MS. nih.gov

Comprehensive Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of Iristectorigenin B. nih.gov Various MS-based approaches are utilized, often in conjunction with liquid chromatography, to overcome the challenges posed by the complexity of natural product extracts. The choice of MS technique depends on whether the goal is qualitative screening, quantitative analysis, or comprehensive metabolite profiling.

Direct Mass Spectrometry can be used for rapid screening, but for reliable identification and quantification, it is almost always coupled with a chromatographic separation step (LC-MS). nih.gov Electrospray ionization (ESI) is the most common ionization source for isoflavonoids as it is a soft ionization technique that keeps the molecule intact, providing molecular weight information. researchgate.net

For identification, high-resolution mass spectrometry (HRMS) platforms like Orbitrap or Time-of-Flight (TOF) are preferred. They provide accurate mass measurements, which are used to determine the elemental composition of the analyte. frontiersin.org Tandem mass spectrometry (MS/MS) is then used to generate a fragmentation pattern that serves as a structural fingerprint of the molecule. By comparing the accurate mass and the MS/MS spectrum with a reference standard or with data from spectral libraries, the identity of Iristectorigenin B can be confirmed with a high degree of confidence. omicsonline.orgnih.gov

For quantification, tandem quadrupole mass spectrometry (QqQ-MS) is the gold standard due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach monitors specific precursor-to-product ion transitions for the analyte, effectively filtering out matrix interferences. researchgate.net Hybrid approaches that combine the capabilities of different mass analyzers, such as quadrupole-time-of-flight (Q-TOF) or quadrupole-Orbitrap (Q-Orbitrap), offer a powerful solution for both comprehensive identification of unknown compounds and quantification of known analytes like Iristectorigenin B within a single analytical run. frontiersin.orgnih.gov

Validation of Quantitative Methods (e.g., Linearity, Detection Limits, Quantification Limits)

To ensure the reliability and accuracy of quantitative data, any analytical method used for the determination of Iristectorigenin B must be thoroughly validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters, as often stipulated by guidelines from the International Council for Harmonisation (ICH), include linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is typically demonstrated by preparing a series of standard solutions of Iristectorigenin B at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (r²) value, generally greater than 0.99, indicates good linearity. nih.govresearchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. chesci.com It is often determined based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. chesci.com The LOQ is a critical parameter for the analysis of trace components. It is commonly established at a signal-to-noise ratio of 10 or calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov

The following table presents typical validation parameters that would be established for a quantitative method for Iristectorigenin B, based on data from validated methods for similar isoflavonoids.

Validation Parameter Typical Acceptance Criteria Significance
Linearity (r²) > 0.99Ensures a proportional relationship between concentration and instrument response over a defined range.
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3Defines the lowest concentration at which the presence of the analyte can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10Defines the lowest concentration that can be measured with acceptable accuracy and precision.
Accuracy (% Recovery) Typically 80-120%Measures the closeness of the measured value to the true value.
Precision (%RSD) Intraday: <15%, Interday: <15%Measures the closeness of repeated measurements under the same conditions.
This table provides an overview of key validation parameters and their typical acceptance criteria for quantitative analytical methods. chesci.comresearchgate.netresearchgate.net

Therapeutic Potential and Translational Research of Iristectorigenin B

Potential Applications in Disease Prevention and Management

Research into Iristectorigenin B has uncovered promising activities across several areas of human health, suggesting its potential as a lead compound for managing a variety of chronic and degenerative conditions. These investigations have primarily focused on its effects at the cellular and molecular level, revealing mechanisms that could be harnessed for therapeutic benefit.

Cancer Therapy and Chemoprevention

Iristectorigenin B has demonstrated significant cytotoxic and pro-apoptotic effects in preclinical cancer studies. nih.gov Research highlights its potential as an antineoplastic agent derived from plants traditionally used to treat cancer. nih.gov

An important study isolated Iristectorigenin B (referred to as Iritectol B) from the rhizomes of Iris tectorum and evaluated its effects on several human cancer cell lines. nih.gov The compound exhibited notable cytotoxicity against MCF-7 breast cancer cells and C32 amelanotic melanoma cells. nih.gov Furthermore, it was shown to induce apoptosis in COR-L23 lung cancer cells in a dose-dependent manner. nih.gov This suggests that Iristectorigenin B may act by triggering programmed cell death in cancer cells, a key mechanism for effective cancer therapy. nih.gov Network pharmacology analyses have also identified Iristectorigenin B as a potential bioactive metabolite with targets linked to cancer-related proteins, supporting its therapeutic potential.

Table 1: In Vitro Anticancer Activity of Iristectorigenin B

Cell LineCancer TypeObserved EffectInhibition Concentration (IG₅₀) / Apoptotic RateSource
MCF-7Breast CancerCytotoxicity~11 µM nih.gov
C32Amelanotic MelanomaCytotoxicity~23 µM nih.gov
COR-L23Lung CancerApoptosis Induction33% at 100 µM nih.gov

Management of Cardiovascular Diseases

The potential of Iristectorigenin B in managing cardiovascular diseases, particularly atherosclerosis, is one of its most well-defined areas of research. nih.govresearchgate.net Its mechanism is centered on the activation of Liver X Receptors (LXRs), which are critical regulators of lipid homeostasis and inflammation. nih.govnih.gov

Iristectorigenin B acts as a dual agonist, stimulating the transcriptional activity of both LXR-α and LXR-β. nih.govresearchgate.net This activation leads to several beneficial downstream effects. In macrophage cells, it induces the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. nih.govresearchgate.net These transporters are crucial for mediating reverse cholesterol transport—the process of removing excess cholesterol from peripheral cells, including macrophages within atherosclerotic plaques, and transporting it back to the liver for excretion. nih.gov

By upregulating ABCA1 and ABCG1, Iristectorigenin B effectively suppresses the accumulation of cholesterol in macrophages, a key event in the formation of foam cells and the progression of atherosclerosis. nih.gov Crucially, studies have shown that while it promotes cholesterol efflux, it does not induce hepatic lipogenesis (the production of fats in the liver), a significant adverse side effect associated with other synthetic LXR agonists. nih.govresearchgate.net This selective action makes Iristectorigenin B a particularly promising candidate for therapeutic intervention in human cardiovascular disease. nih.gov

Bone Health and Osteoporosis Prevention

Currently, there is a lack of direct scientific evidence investigating the specific effects of Iristectorigenin B on bone metabolism, bone cells (osteoblasts and osteoclasts), or osteoporosis. While other isoflavonoids, which are known phytoestrogens, have been studied for their potential to mitigate postmenopausal osteoporosis by exerting estrogen-like effects, specific research on Iristectorigenin B in this area has not been published. researchgate.net

Extracts from various Iris species are noted in traditional medicine for applications that could be related to musculoskeletal health, such as relieving muscle pain. nih.gov However, without dedicated studies, the role of Iristectorigenin B in bone health remains speculative and represents a significant gap in the research landscape. Future investigations are needed to determine if it shares the anti-osteoporotic properties of other phytoestrogens or has any direct impact on bone cell function.

Treatment of Metabolic Disorders (e.g., Diabetes, Hyperlipidemia)

The therapeutic potential of Iristectorigenin B extends to metabolic disorders, particularly hyperlipidemia, which is closely linked to its cardiovascular benefits. nih.gov Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerosis. nih.gov

The primary mechanism for its anti-hyperlipidemic effect is its function as a dual LXR agonist. nih.govresearchgate.net By stimulating LXR-α and LXR-β, Iristectorigenin B regulates the expression of genes that control cholesterol efflux and transport. nih.govnih.gov A study in macrophage RAW 264.7 cells demonstrated that it suppressed cholesterol accumulation in a dose-dependent manner. nih.govresearchgate.net The finding that it does not appear to activate the expression of lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c) is a key advantage, suggesting it could lower lipid levels in peripheral tissues without causing fatty liver, a common issue with other LXR activators. nih.govresearchgate.net

Furthermore, the LXR pathway has been implicated in glucose homeostasis. nih.gov Activation of LXRs has been shown in rodent models to suppress genes involved in gluconeogenesis (the production of glucose in the liver), pointing to a potential role for LXR agonists as anti-diabetic agents. nih.gov While direct studies on Iristectorigenin B and diabetes are needed, its established activity on the LXR pathway provides a strong rationale for future research in this area.

Table 2: Investigated Metabolic Effects of Iristectorigenin B

Target/ModelMolecular PathwayObserved EffectPotential ApplicationSource
Macrophage RAW 264.7 cellsLXR-α/LXR-β AgonismStimulates transcriptional activity of LXRsHyperlipidemia nih.govresearchgate.net
Macrophage RAW 264.7 cellsUpregulation of ABCA1 & ABCG1Suppresses cholesterol accumulationHyperlipidemia, Atherosclerosis nih.govresearchgate.net
Hepatic modelRegulation of Lipogenic GenesDoes not induce SREBP-1c, FAS, or SCD-1Avoidance of hepatic steatosis nih.gov

Amelioration of Inflammatory Conditions

The anti-inflammatory action of Iristectorigenin B is mechanistically linked to its role as an LXR agonist. The LXR signaling pathway is known to not only regulate lipid metabolism but also to suppress inflammatory gene expression. nih.gov By activating LXRs, Iristectorigenin B can inhibit inflammatory signaling pathways, which play a crucial role in the pathogenesis of numerous chronic diseases, including atherosclerosis. nih.govnih.gov This dual action—modulating lipids and inflammation—positions Iristectorigenin B as a compound of interest for diseases where these two processes are intertwined.

Challenges and Future Directions in Drug Development

Despite its therapeutic potential, the translation of Iristectorigenin B from a laboratory finding to a clinical drug faces numerous challenges common to natural product drug discovery. rroij.com Addressing these hurdles is essential for realizing its potential.

One of the primary obstacles is the issue of supply and scalability. rsc.org Isolating and purifying Iristectorigenin B from its natural plant sources can be a complex, time-consuming, and low-yield process. rsc.orgnih.gov Furthermore, reliance on natural sources raises concerns about sustainability, ecological impact, and batch-to-batch consistency, which are critical for pharmaceutical development. news-medical.net

Another significant challenge lies in its pharmacological properties. Natural products often have issues with bioavailability, solubility, and metabolic stability, which can limit their effectiveness in vivo. rroij.com Extensive preclinical studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Iristectorigenin B.

Future directions for research should focus on overcoming these challenges.

Synthetic and Semi-Synthetic Production: Developing scalable chemical synthesis or synthetic biology approaches (e.g., using engineered microorganisms) could provide a sustainable and consistent supply of the compound. rroij.comrsc.org This would also open the door for creating novel analogs with improved pharmacological properties.

Advanced Preclinical Modeling: Moving beyond simple in vitro assays to more complex models, including animal models of atherosclerosis, metabolic syndrome, and cancer, is necessary to validate its efficacy.

Exploring New Therapeutic Areas: Given the gap in the literature, a key future direction is to investigate the potential effects of Iristectorigenin B on bone health and osteoporosis. researchgate.net

Mechanism Elucidation: While the LXR mechanism is well-supported for its metabolic effects, further research is needed to fully understand its anti-cancer and anti-inflammatory mechanisms and to identify its full range of molecular targets.

By integrating advanced technologies and conducting rigorous preclinical research, the scientific community can work to overcome these hurdles and potentially develop Iristectorigenin B into a valuable therapeutic agent for a range of human diseases.

Considerations for Bioavailability and Pharmacokinetic Optimization

A significant hurdle in the therapeutic development of many plant-derived polyphenols, including Iristectorigenin B, is their limited oral bioavailability. drug-dev.com Bioavailability refers to the rate and extent to which an active compound is absorbed and becomes available at the site of action. frontiersin.org For oral therapeutics, this is influenced by factors such as aqueous solubility, membrane permeability, and metabolic stability. drug-dev.com Isoflavones often exhibit low water solubility and can be subject to extensive first-pass metabolism in the gut and liver, which significantly reduces the amount of the active compound reaching systemic circulation. frontiersin.orgnih.gov

To unlock the therapeutic potential of Iristectorigenin B, researchers must consider various strategies to enhance its pharmacokinetic profile. These approaches can be broadly categorized into formulation design, chemical modification, and synergistic combinations.

Formulation and Delivery Systems: Advanced formulation techniques can protect the compound from degradation and improve its absorption. researchgate.net Technologies such as micronization, the formation of amorphous solid dispersions, and encapsulation into nanocarriers like nanoparticles, liposomes, or nanoemulsions are promising avenues. drug-dev.comresearchgate.net These systems can increase the surface area for dissolution, improve solubility, and facilitate transport across the intestinal epithelium. mdpi.com

Chemical and Prodrug Strategies: Chemical modification of the Iristectorigenin B molecule to create a prodrug is another viable strategy. scilit.com A prodrug is an inactive or less active derivative that is converted into the active form within the body. This approach can overcome issues like poor solubility or rapid metabolism. For instance, creating glycoside derivatives—a strategy inspired by naturally occurring compounds like Iristectorigenin B 7-O-glucoside—can enhance water solubility and stability. mdpi.comnih.gov

Synergistic Approaches: The bioavailability of polyphenols can be suppressed by efflux transporters (like P-glycoprotein or MRPs) that pump the compounds out of cells, and by metabolic enzymes (like cytochrome P450s) that break them down. nih.gov A synergistic strategy involves co-administering Iristectorigenin B with other natural compounds that can inhibit these transporters or enzymes. For example, certain flavonoids can inhibit efflux pumps, potentially increasing the absorption and retention of co-administered compounds. nih.gov

Table 1: Strategies for Pharmacokinetic Optimization of Iristectorigenin B

Strategy Category Specific Approach Mechanism of Action
Formulation Design Nanosuspensions / Micronization Increases surface area, enhancing dissolution rate. researchgate.net
Lipid-Based Carriers (Liposomes, Emulsions) Improves solubility of lipophilic compounds and can protect from enzymatic degradation. drug-dev.commdpi.com
Solid Dispersions Creates amorphous forms of the compound, which are typically more soluble than crystalline forms. drug-dev.com
Chemical Modification Prodrug Synthesis (e.g., Glycosylation) Improves water solubility and protects the molecule from premature metabolism. mdpi.comscilit.com
Synergistic Co-administration Efflux Pump Inhibitors Blocks transporters that actively remove the compound from intestinal cells, increasing net absorption. nih.gov

Imperative for Extensive Preclinical and Clinical Validation

The journey of a natural compound from laboratory discovery to a validated therapeutic agent is long and requires rigorous scientific validation at both the preclinical and clinical levels. Research into Iristectorigenin B is currently in the early preclinical phase, with in vitro studies providing initial clues to its biological activities.

Preclinical Evidence: In vitro research has shown that Iristectorigenin B exhibits intense stimulatory activity on the proliferation of osteoblast-like cell lines. researchgate.net This finding suggests a potential role in bone metabolism and presents a rationale for investigating its utility in conditions related to bone health. Furthermore, a glycosylated form of the compound, Iristectorigenin B 7-O-glucoside, has been identified as having antioxidant properties. nih.gov While direct evidence is limited, the activities of structurally related isoflavonoids isolated from Iris species, such as anti-inflammatory effects, provide a broader context for the potential bioactivities of this compound class. researchgate.net

However, these initial findings are not sufficient to confirm therapeutic efficacy. There is a critical need for comprehensive preclinical studies, including in vivo animal models, to understand how Iristectorigenin B is absorbed, distributed, metabolized, and excreted (ADME), and to establish a clearer picture of its physiological effects. nih.gov As of now, published in vivo studies and clinical trials specifically for Iristectorigenin B are lacking. researchgate.net This scarcity of advanced research underscores the imperative to move beyond cell-based assays to more complex biological systems. nih.gov

Table 2: Summary of Preclinical Research on Iristectorigenin B

Research Area Finding Implication Source(s)
Bone Health Demonstrated intense stimulatory activity on the proliferation of osteoblast-like cell lines (in vitro). Suggests potential for promoting bone formation. researchgate.net

| Antioxidant Activity | Iristectorigenin B 7-O-glucoside, a related derivative, was identified as an antioxidant. | May help mitigate cellular damage from oxidative stress. | nih.gov |

Opportunities for Integration into Phytomedicine and Functional Foods Research

Despite the challenges in bioavailability and the need for further validation, Iristectorigenin B holds promise for integration into phytomedicine and the development of functional foods.

Phytomedicine: Iristectorigenin B is naturally found in plants of the Iris genus, such as Iris germanica, which have been used for centuries in various traditional medicine systems. researchgate.netresearchgate.net The rhizomes of these plants, known to be a rich source of isoflavonoids, are used in remedies for a range of ailments. nih.govnih.gov The identification of Iristectorigenin B as a specific bioactive constituent provides a scientific basis for investigating the mechanisms behind some of these traditional uses. Further research could lead to the development of standardized herbal extracts with guaranteed concentrations of Iristectorigenin B, offering a bridge between traditional herbal wisdom and modern evidence-based phytomedicine. researchgate.net

Functional Foods: Functional foods are foods that provide health benefits beyond basic nutrition. researchgate.netresearchgate.net There is an opportunity to incorporate Iristectorigenin B or Iris extracts rich in the compound into food products. Given its potential effects on bone health, such functional foods could be targeted toward demographics concerned with bone density. However, the successful incorporation of bioactive ingredients into food matrices presents its own set of challenges. researchgate.net It is crucial to ensure that the compound remains stable and bioavailable after food processing, storage, and digestion. researchgate.net Research would be needed to determine the optimal food vehicle and processing methods to preserve the integrity and activity of Iristectorigenin B.

The convergence of traditional use, phytochemical investigation, and food technology provides a fertile ground for future research and development of Iristectorigenin B as a valuable component in health-promoting products. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Iristectorigenin B in plant extracts?

Iristectorigenin B can be quantified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column (150 mm × 4.6 mm, 5 μm) and diode array detection (DAD) at 268 nm. Mobile phases typically consist of 0.1% formic acid (aqueous) and methanol, with gradient elution (e.g., 90% to 100% methanol over 10 minutes). External calibration curves using certified standards (≥97% purity) are essential for accurate quantification. Replicate injections (minimum three) ensure precision, and peak area integration is validated against retention times .

Q. What are the known pharmacological targets of Iristectorigenin B?

Iristectorigenin B is a modulator of Liver X Receptors (LXRs), specifically stimulating transcriptional activity of LXR-α and LXR-β. These nuclear receptors regulate lipid metabolism, inflammation, and glucose homeostasis. Mechanistic studies often employ luciferase reporter assays in transfected cell lines (e.g., HEK293) to measure LXR activation, supplemented by gene expression analysis of downstream targets like ABCA1 or SREBP1c .

Q. How can researchers validate the identity and purity of newly isolated Iristectorigenin B?

Identity confirmation requires tandem mass spectrometry (MS/MS) to match molecular ions ([M+H]⁺ at m/z 330.29) and fragmentation patterns with certified standards. Purity is assessed via HPLC-DAD (≥95% peak homogeneity) and nuclear magnetic resonance (NMR) spectroscopy. For novel derivatives, elemental analysis and X-ray crystallography may be necessary. Known compounds must reference published spectral data or commercial standards .

Advanced Research Questions

Q. How should experimental designs address variability in Iristectorigenin B content across plant genotypes?

Variability can arise from genetic, environmental, or extraction factors. To mitigate this:

  • Use hybrids with stable phenotypic traits (e.g., 3765A × R111 for high Iristectorigenin B content).
  • Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize batch effects.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare content across groups, ensuring biological and technical replicates (n ≥ 3) .

Q. What statistical approaches are suitable for analyzing omics data in Iristectorigenin B studies?

High-dimensional data (e.g., transcriptomics, metabolomics) benefit from:

  • Lasso regression to identify key predictors while avoiding overfitting by shrinking non-significant coefficients to zero .
  • False Discovery Rate (FDR) control (e.g., Benjamini-Hochberg procedure) to correct for multiple hypothesis testing, maintaining an expected FDR threshold (e.g., 5%) .

Q. How can researchers optimize in vivo dosing of Iristectorigenin B for LXR-related studies?

  • Use interspecies dose conversion based on body surface area:
  • Mouse-to-rat dose = Mouse dose (mg/kg) × (Mouse Km / Rat Km). Example: 20 mg/kg in mice (Km=3) converts to 10 mg/kg in rats (Km=6).
    • Validate pharmacokinetics (e.g., plasma half-life, tissue distribution) via LC-MS/MS.
    • Include negative controls (e.g., LXR knockout models) to isolate compound-specific effects .

Q. What strategies resolve contradictions in reported bioactivities of Iristectorigenin B?

  • Meta-analysis : Pool data from independent studies, adjusting for heterogeneity using random-effects models.
  • Sensitivity analysis : Test if outcomes persist across methodological variations (e.g., cell lines, assay conditions).
  • Pathway enrichment analysis : Identify context-dependent mechanisms (e.g., lipid metabolism vs. inflammation) using tools like Gene Ontology or KEGG .

Methodological Resources

  • HPLC Protocols : See gradient elution parameters and validation criteria .
  • Statistical Code : Implement FDR control and lasso regression via R packages (stats, glmnet) .
  • Dose Conversion : Reference interspecies Km coefficients for ethical and accurate in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.